Ethyl 2-amino-6-(difluoromethyl)benzoate
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Overview
Description
Ethyl 2-amino-6-(difluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a difluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of difluoromethylation reagents, which can transfer the difluoromethyl group to the aromatic ring under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed under both stoichiometric and catalytic modes .
Industrial Production Methods: Industrial production of ethyl 2-amino-6-(difluoromethyl)benzoate may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include nitrobenzoates, alcohol derivatives, and substituted benzoates .
Scientific Research Applications
Ethyl 2-amino-6-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
- Ethyl 2-amino-4-(difluoromethyl)benzoate
- Ethyl 2-amino-6-(trifluoromethyl)benzoate
- Ethyl 2-amino-6-(chloromethyl)benzoate
Comparison: Ethyl 2-amino-6-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-amino-6-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-10(14)8-6(9(11)12)4-3-5-7(8)13/h3-5,9H,2,13H2,1H3 |
InChI Key |
UYPKZVSUZOUZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1N)C(F)F |
Origin of Product |
United States |
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